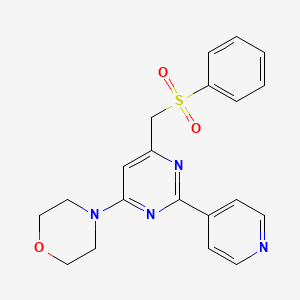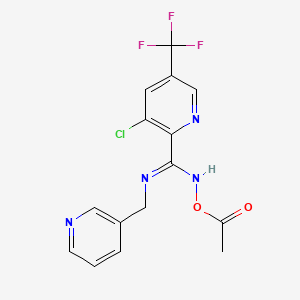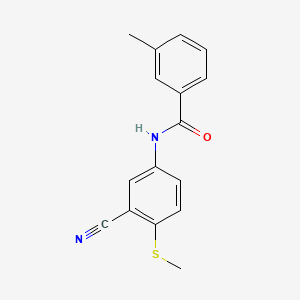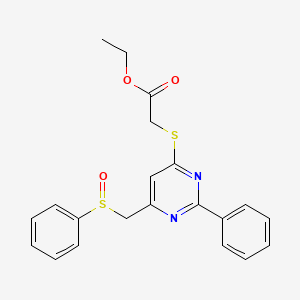
(6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone
Übersicht
Beschreibung
(6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone, also known as MPS, is a chemical compound that has been widely used in scientific research. MPS is a potent inhibitor of protein kinase B (PKB), which is a key signaling molecule involved in various cellular processes, including cell growth, survival, and metabolism.
Wirkmechanismus
(6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone acts as a competitive inhibitor of PKB by binding to its ATP-binding site. This prevents the activation of PKB by growth factors and downstream signaling molecules, leading to the inhibition of various cellular processes that are regulated by PKB. (6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone has been shown to induce apoptosis in cancer cells by inhibiting the anti-apoptotic protein Bcl-2, and to improve insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway.
Biochemical and physiological effects:
(6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, (6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. In animal models of diabetes, (6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone improves insulin sensitivity by activating the AMPK pathway, which regulates glucose and lipid metabolism. (6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone has also been shown to reduce inflammation by inhibiting the NF-κB pathway, which regulates the expression of pro-inflammatory genes.
Vorteile Und Einschränkungen Für Laborexperimente
(6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone has several advantages for lab experiments, including its high potency and specificity for PKB inhibition, its low toxicity, and its ability to induce apoptosis in cancer cells. However, (6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone also has some limitations, including its low solubility in aqueous solutions, its relatively high cost, and its potential off-target effects on other kinases.
Zukünftige Richtungen
There are several future directions for the use of (6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone in scientific research. One direction is to study the role of PKB in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of PKB that can be used for therapeutic purposes. Finally, the use of (6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone in combination with other drugs or therapies could enhance its therapeutic potential and reduce its side effects.
Wissenschaftliche Forschungsanwendungen
(6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone has been extensively used in scientific research to study the role of PKB in various cellular processes. PKB is a key signaling molecule that is activated by growth factors and regulates cell growth, survival, and metabolism. Inhibition of PKB by (6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone has been shown to induce apoptosis (programmed cell death) in cancer cells, and to improve insulin sensitivity in animal models of diabetes. (6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone has also been used to study the role of PKB in cardiovascular diseases, neurodegenerative disorders, and inflammation.
Eigenschaften
IUPAC Name |
4-[6-(benzenesulfonylmethyl)-2-pyridin-4-ylpyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-28(26,18-4-2-1-3-5-18)15-17-14-19(24-10-12-27-13-11-24)23-20(22-17)16-6-8-21-9-7-16/h1-9,14H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDFJDVHECTHPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)CS(=O)(=O)C3=CC=CC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N'-ethylurea](/img/structure/B3124687.png)
![N-(2,4-dichlorophenyl)-2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide](/img/structure/B3124695.png)

![Ethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-3-iminopropanoate](/img/structure/B3124712.png)
![4-methoxy-N-{[1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}benzenesulfonamide](/img/structure/B3124723.png)
![ethyl N-({1-[(4-chlorobenzyl)oxy]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate](/img/structure/B3124724.png)
![N-(2-{[(4-chlorobenzyl)oxy]amino}-2-oxoethyl)benzenecarboxamide](/img/structure/B3124734.png)
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide](/img/structure/B3124742.png)
![4-{[2-Nitro-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)vinyl]amino}benzenecarboxylic acid](/img/structure/B3124750.png)

![N-(2,4-dichlorophenyl)-N'-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}urea](/img/structure/B3124754.png)


